molecular formula C9H9NS B1585210 2,5-Dimethylbenzothiazole CAS No. 95-26-1

2,5-Dimethylbenzothiazole

Cat. No.: B1585210
CAS No.: 95-26-1
M. Wt: 163.24 g/mol
InChI Key: XHANCLXYCNTZMM-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzothiazole is an organic compound with the molecular formula C9H9NS. It belongs to the benzothiazole family, which consists of a benzene ring fused to a thiazole ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylbenzothiazole typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the benzothiazole ring . Another method involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes or one-pot synthesis methods. These methods are designed to be efficient and environmentally friendly, often adhering to the principles of green chemistry .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylbenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2,5-Dimethylbenzothiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-Dimethylbenzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two methyl groups at the 2 and 5 positions, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability, solubility, and overall effectiveness in various applications .

Properties

IUPAC Name

2,5-dimethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-6-3-4-9-8(5-6)10-7(2)11-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHANCLXYCNTZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059121
Record name Benzothiazole, 2,5-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95-26-1
Record name 2,5-Dimethylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 2,5-dimethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazole, 2,5-dimethyl-
Source EPA Chemicals under the TSCA
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Record name Benzothiazole, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylbenzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.187
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Record name 2,5-DIMETHYLBENZOTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic applications of 2,5-dimethylbenzothiazole in organic chemistry?

A1: this compound serves as a valuable building block in synthesizing diverse heterocyclic compounds. Research highlights its use in multi-component reactions, specifically three-component reactions. For instance, this compound reacts with dimethyl acetylenedicarboxylate and various heterocycles containing an NH group (e.g., maleimide, indole) to yield dimethyl 2-(2-methylenebenzo[d]thiazol-3(2H)-yl) succinate derivatives []. This reaction proceeds efficiently at room temperature without requiring a catalyst, simplifying the synthesis. Additionally, this compound participates in the synthesis of spiro pyrrolobenzothiazole derivatives when reacted with acetylenic esters and 1,3-dicarbonyl compounds like 1,3-dimethylbarbituric acid []. These reactions also occur efficiently at room temperature without a catalyst, offering a straightforward method for functionalizing benzothiazole derivatives in a single reaction vessel.

Q2: Can you provide an example of a complex heterocyclic system synthesized using this compound, and what is the significance of this synthesis?

A2: Researchers have successfully synthesized tetrahydropyrrolo[1,2-a]-2-methylbenzothiazoles-3-spiro-1′-cyclohexa-2′,5′-dien-4′-one-4,5-dicarboxylate derivatives using this compound []. This synthesis involves a three-component condensation reaction with dialkyl acetylenedicarboxylate and either 2,6-dimethylphenol or 2,6-di-tert-butylphenol. The significance of this synthesis lies in its novelty and efficiency. It presents a new, one-pot method for creating complex heterocyclic systems containing the this compound moiety, expanding the potential applications of this compound in various fields, including medicinal chemistry and materials science.

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